molecular formula C8H7BrClFO B1383789 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene CAS No. 1865026-41-0

1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene

Cat. No.: B1383789
CAS No.: 1865026-41-0
M. Wt: 253.49 g/mol
InChI Key: HXMHEIUIPPRKLF-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene is an organic compound with the molecular formula C8H7BrClFO. It is a derivative of benzene, substituted with bromine, chlorine, fluorine, and an ethoxy group. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:

    Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring using an acyl chloride and a Lewis acid catalyst like aluminum chloride.

    Halogenation: The acylated benzene undergoes halogenation to introduce bromine, chlorine, and fluorine atoms at specific positions on the ring.

    Ethoxylation: Finally, the ethoxy group is introduced through a nucleophilic substitution reaction using an ethoxide ion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reactant concentrations.

    Purification: The crude product is purified using techniques like distillation, crystallization, or chromatography to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.

    Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, and fluorine in the presence of catalysts such as iron or aluminum chloride.

    Nucleophilic Substitution: Reagents like sodium ethoxide or other nucleophiles in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substituted Benzene Derivatives: Depending on the reaction conditions, various substituted benzene derivatives can be formed.

    Ethoxy-Substituted Compounds: Products with different nucleophiles replacing the ethoxy group.

Scientific Research Applications

1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of biochemical pathways and interactions involving halogenated benzene derivatives.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The compound’s halogen atoms and ethoxy group influence its reactivity and interaction with other molecules, making it a versatile intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-chloro-4-fluorobenzene: Similar structure but lacks the ethoxy group.

    1-Bromo-5-chloro-2-fluoro-4-methylbenzene: Similar structure but has a methyl group instead of an ethoxy group.

Uniqueness

1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene is unique due to the presence of the ethoxy group, which imparts different chemical properties compared to its analogs. This makes it valuable in specific synthetic applications where the ethoxy group plays a crucial role.

Properties

IUPAC Name

1-bromo-5-chloro-4-ethoxy-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO/c1-2-12-8-4-7(11)5(9)3-6(8)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMHEIUIPPRKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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